molecular formula C7H14ClN B13519160 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride

1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride

Cat. No.: B13519160
M. Wt: 147.64 g/mol
InChI Key: XMVIWSXPBAGSRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride typically involves the manipulation of bicyclo[1.1.1]pentane derivatives. One common approach is the nucleophilic addition to [1.1.1]propellane, followed by functional group transformations to introduce the ethan-1-amine moiety . Key steps include:

    Nucleophilic Addition: Reacting [1.1.1]propellane with nucleophiles under controlled conditions.

    Functional Group Transformation: Converting intermediates to the desired amine through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production often scales up these synthetic routes, optimizing reaction conditions for higher yields and purity. Techniques such as continuous flow chemistry and catalytic processes are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: Typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation or nucleophilic substitution reactions using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride has diverse applications across various scientific fields:

Mechanism of Action

The mechanism of action of 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways by binding to specific receptors or enzymes, thereby altering their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, used as a precursor in various synthetic routes.

    Bicyclo[1.1.1]pentylamine: A closely related compound with similar applications in drug design.

    Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another derivative used in synthetic chemistry.

Uniqueness: 1-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-aminehydrochloride stands out due to its specific functional group arrangement, which provides unique reactivity and potential for bioisosteric replacement in medicinal chemistry .

Properties

Molecular Formula

C7H14ClN

Molecular Weight

147.64 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)ethanamine;hydrochloride

InChI

InChI=1S/C7H13N.ClH/c1-5(8)7-2-6(3-7)4-7;/h5-6H,2-4,8H2,1H3;1H

InChI Key

XMVIWSXPBAGSRA-UHFFFAOYSA-N

Canonical SMILES

CC(C12CC(C1)C2)N.Cl

Origin of Product

United States

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